2-Octenedioic acid
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Overview
Description
2-Octenedioic acid, also known as 2-octenedioate, is an organic compound that belongs to the class of medium-chain fatty acids. These fatty acids have an aliphatic tail containing between 4 and 12 carbon atoms. The compound is characterized by the presence of a double bond between the second and third carbon atoms in the chain, making it an unsaturated fatty acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Octenedioic acid can be synthesized through various methods. One common method involves the oxidation of 2-octene using potassium permanganate (KMnO₄) or ozone (O₃) followed by hydrolysis. The reaction conditions typically include a controlled temperature and pH to ensure the selective oxidation of the double bond.
Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic oxidation of 2-octene using metal catalysts such as palladium or platinum. The process involves the use of an oxidizing agent like oxygen or hydrogen peroxide (H₂O₂) under high pressure and temperature conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Octenedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form octanedioic acid using strong oxidizing agents like potassium permanganate or chromium trioxide (CrO₃).
Reduction: Reduction of this compound can be achieved using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), resulting in the formation of octanedioic acid.
Substitution: The carboxylic acid groups in this compound can undergo nucleophilic substitution reactions with alcohols or amines to form esters or amides, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), ozone (O₃), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Alcohols, amines, acid catalysts
Major Products Formed:
Oxidation: Octanedioic acid
Reduction: Octanedioic acid
Substitution: Esters, amides
Scientific Research Applications
2-Octenedioic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of various derivatives and polymers.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is being conducted on its potential therapeutic effects, including its use as an anti-inflammatory agent.
Industry: this compound is used in the production of biodegradable polymers, plasticizers, and surfactants.
Mechanism of Action
The mechanism of action of 2-octenedioic acid involves its interaction with specific molecular targets and pathways. As a fatty acid, it can be metabolized by enzymes such as acyl-CoA dehydrogenase, leading to the formation of acetyl-CoA, which enters the citric acid cycle. The compound’s unsaturated nature allows it to participate in various biochemical reactions, including the modulation of lipid metabolism and signaling pathways .
Comparison with Similar Compounds
Octanedioic acid: A saturated fatty acid with similar chain length but without the double bond.
Hexanedioic acid: A shorter-chain dicarboxylic acid with six carbon atoms.
Decanedioic acid: A longer-chain dicarboxylic acid with ten carbon atoms.
Uniqueness: 2-Octenedioic acid is unique due to its unsaturated nature, which imparts distinct chemical reactivity and biological properties compared to its saturated counterparts. The presence of the double bond allows for additional chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
5698-50-0 |
---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
(Z)-oct-2-enedioic acid |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6-8(11)12/h3,5H,1-2,4,6H2,(H,9,10)(H,11,12)/b5-3- |
InChI Key |
BNTPVRGYUHJFHN-HYXAFXHYSA-N |
SMILES |
C(CCC(=O)O)CC=CC(=O)O |
Isomeric SMILES |
C(CCC(=O)O)C/C=C\C(=O)O |
Canonical SMILES |
C(CCC(=O)O)CC=CC(=O)O |
Key on ui other cas no. |
5698-50-0 |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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